molecular formula C30H30N2O7S B11631538 ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 609794-14-1

ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11631538
CAS No.: 609794-14-1
M. Wt: 562.6 g/mol
InChI Key: XDJZDDAXPALMSY-WJTDDFOZSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrol-1-yl-thiazole carboxylate core with multiple substituents. Key structural elements include:

  • Pyrrolidine-dione moiety: A 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl group substituted with a 4-(allyloxy)phenyl ring and a 4-ethoxy-3-methylbenzoyl group.
  • Thiazole-carboxylate backbone: A 4-methylthiazole ring with an ethyl ester at position 4. The allyloxy and ethoxy-methyl substituents on the aromatic rings distinguish it from related analogs .

Properties

CAS No.

609794-14-1

Molecular Formula

C30H30N2O7S

Molecular Weight

562.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30N2O7S/c1-6-15-39-21-12-9-19(10-13-21)24-23(25(33)20-11-14-22(37-7-2)17(4)16-20)26(34)28(35)32(24)30-31-18(5)27(40-30)29(36)38-8-3/h6,9-14,16,24,33H,1,7-8,15H2,2-5H3/b25-23+

InChI Key

XDJZDDAXPALMSY-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)O)C

Origin of Product

United States

Preparation Methods

    Industrial Production: Industrial-scale synthesis would require optimization and scalability. Researchers would need to explore efficient methods for constructing the thiazole and pyrrole rings, as well as introducing the various substituents.

  • Chemical Reactions Analysis

      Reactivity: Due to its diverse functional groups, this compound could undergo various reactions

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.

      Major Products: Predicting major products would require computational studies or experimental data.

  • Scientific Research Applications

    Chemical Characteristics

    This compound features a thiazole ring and a pyrrole moiety, along with various functional groups such as ethoxy and allyloxy substituents. These structural elements contribute to its chemical reactivity and biological activity, making it a candidate for diverse applications.

    Medicinal Chemistry

    The compound's intricate molecular architecture suggests potential therapeutic applications. Preliminary studies indicate that similar compounds may exhibit:

    • Anticancer Activity : Compounds with related structures have shown effectiveness against various cancer cell lines due to their ability to interfere with cellular processes.
    • Antimicrobial Properties : The presence of thiazole and pyrrole rings is often associated with antimicrobial activity, making this compound a candidate for developing new antibiotics.

    Case Study: Anticancer Activity

    A study focusing on thiazole derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo. Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate could potentially be synthesized and tested for similar effects in cancer models .

    Agricultural Chemistry

    The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its structural components can interact with biological systems in plants, possibly offering:

    • Herbicidal Activity : Similar compounds have been shown to inhibit weed growth by disrupting metabolic pathways.

    Case Study: Herbicidal Properties

    Research on related thiazole derivatives demonstrated their effectiveness in controlling specific weed species without harming crops. Testing this compound could yield promising results for agricultural use .

    Material Science

    The compound's unique properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require enhanced durability or specific chemical resistance.

    Case Study: Polymer Development

    Research on the incorporation of thiazole derivatives into polymer matrices has shown improved thermal stability and mechanical properties. This compound could be explored for similar enhancements in material formulations .

    Summary of Key Findings

    Application AreaPotential BenefitsRelevant Studies
    Medicinal ChemistryAnticancer and antimicrobial properties,
    Agricultural ChemistryHerbicidal activity ,
    Material ScienceEnhanced durability and chemical resistance ,

    Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. Researchers would need to study its interactions with cellular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The compound belongs to a family of pyrrol-thiazole carboxylates, which vary in substituents on the benzoyl, phenyl, and thiazole groups. Below is a detailed comparison with key analogs:

    Key Observations

    This may enhance solubility in nonpolar solvents compared to halogenated analogs. Ethoxy vs.

    Crystallographic Behavior :

    • Analogs like crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit, a feature likely shared by the target compound. The allyloxy group may introduce torsional strain, affecting crystal packing .

    Bioactivity Gaps :

    • While demonstrated antifungal activity, the target compound’s bioactivity remains uncharacterized. Substituents like the allyloxy group could modulate interactions with biological targets (e.g., cytochrome P450 enzymes) .

    Synthetic Flexibility :

    • The pyrrol-thiazole core allows modular substitution, as seen in , where varying benzoyl and aryl groups are incorporated via Suzuki coupling or Friedel-Crafts acylation. The target compound’s allyloxy group may require protective-group strategies during synthesis .

    Computational and Experimental Insights

    • Structural Modeling : Tools like SHELXL and AutoDock4 have been used to refine crystal structures and predict binding modes for related compounds. The allyloxy group’s conformational flexibility could be studied using Multiwfn for electron-density topology analysis.
    • Pharmacophore Mapping : Analogous compounds with fluorophenyl groups (e.g., ) show enhanced dipole interactions, whereas the ethoxy-methyl group in the target compound may favor π-alkyl interactions .

    Biological Activity

    Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 609794) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

    Molecular Formula

    The molecular formula of the compound is C31H32N2O7SC_{31}H_{32}N_{2}O_{7}S.

    Structural Features

    The compound features several notable structural motifs:

    • Thiazole Ring : Contributes to the compound's biological activity.
    • Pyrrole Derivative : Implicated in various pharmacological effects.
    • Allyloxy and Ethoxy Substituents : These groups may enhance solubility and biological interactions.

    Anticancer Activity

    Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

    • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

    Antioxidant Activity

    The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of age-related diseases and cancer prevention:

    • Free Radical Scavenging : Studies suggest that the compound effectively scavenges free radicals, thereby reducing cellular damage .

    Enzyme Inhibition

    This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways:

    • Cytochrome P450 Inhibition : It may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .

    Study 1: Anticancer Efficacy

    A study investigated the anticancer effects of a related thiazole derivative. The results indicated that treatment led to significant cell death in various cancer cell lines, with IC50 values demonstrating potent activity .

    Study 2: Antioxidant Properties

    In another research effort, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a strong ability to reduce DPPH radical levels compared to standard antioxidants like ascorbic acid .

    Study 3: Enzyme Interaction

    A pharmacokinetic study assessed the interaction of this compound with cytochrome P450 enzymes. The findings suggested that it could alter the metabolism of co-administered drugs, highlighting its potential as a modulator in pharmacotherapy .

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